(9R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-18-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-18-one typically involves multiple steps, starting from simpler precursors. One common method includes the cyclization of an appropriate precursor under acidic or basic conditions, followed by oxidation to introduce the ketone functionality at the 3-position .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale using optimized reaction conditions and catalysts .
Chemical Reactions Analysis
Types of Reactions: (9R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-18-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Various substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and alkylation reactions often use reagents like halogens and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces alcohols .
Scientific Research Applications
(9R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-18-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of (9R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-18-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
(9R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-18-one is unique due to its specific structure and functional groups. Similar compounds include other monoterpenoid indole alkaloids such as:
- Eburnamine
- Chanofruticosinate
- Mersinine
- Pauciorine
These compounds share some structural similarities but differ in their specific functional groups and biological activities .
Properties
CAS No. |
19634-37-8 |
---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(9R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-18-one |
InChI |
InChI=1S/C19H22N2O/c22-15-12-17-6-3-10-21-11-9-18(16(17)21)13-4-1-2-5-14(13)20-19(15,18)8-7-17/h1-2,4-5,16,20H,3,6-12H2/t16-,17?,18+,19?/m0/s1 |
InChI Key |
VFXVXAYCRLODDR-BKVYNOPKSA-N |
SMILES |
C1CC23CCC4(C(=O)C2)C5(C3N(C1)CC5)C6=CC=CC=C6N4 |
Isomeric SMILES |
C1CC23CCC4(C(=O)C2)[C@@]5([C@H]3N(C1)CC5)C6=CC=CC=C6N4 |
Canonical SMILES |
C1CC23CCC4(C(=O)C2)C5(C3N(C1)CC5)C6=CC=CC=C6N4 |
Synonyms |
Aspidofractinin-3-one |
Origin of Product |
United States |
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